2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-17-9-4-2-3-8(5-9)7-18-12-15-10(13)6-11(14)16-12/h2-6H,7H2,1H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRFTCMSGJLFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326171 | |
| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
356100-04-4 | |
| Record name | 2-[(3-methoxyphenyl)methylsulfanyl]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Reaction Pathway
The preparation of 2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine follows a two-step synthesis starting from thiourea and malononitrile (Scheme 1). The first step involves cyclization to form 4,6-diaminopyrimidine-2-thiol (3) , which serves as the core scaffold. In the second step, the thiol group at position 2 of the pyrimidine ring undergoes alkylation with 3-methoxybenzyl halide (e.g., chloride or bromide) in methanol under basic conditions (0.1 M NaOH). The reaction mechanism proceeds via deprotonation of the thiol group by sodium hydroxide, generating a thiolate ion that attacks the electrophilic carbon of the 3-methoxybenzyl halide in an SN2 displacement . This step forms the thioether linkage, yielding the final product after isolation and purification.
Reaction Optimization and Critical Parameters
The alkylation step is conducted at room temperature for 18 hours, with a molar ratio of 1:2.5 (pyrimidine thiol : alkyl halide) to ensure complete conversion. Key variables influencing yield and purity include:
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Solvent Selection: Methanol is preferred due to its polarity, which solubilizes both the thiolate ion and the alkyl halide. Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are avoided to prevent side reactions.
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Base Strength: Sodium hydroxide (0.1 M) optimally deprotonates the thiol without degrading the pyrimidine ring.
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Halide Reactivity: 3-Methoxybenzyl bromide exhibits higher reactivity than the chloride analogue, though both yield the product efficiently.
Table 1: Optimization Parameters for the Synthesis of Compound 19
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | Methanol | Maximizes solubility, 72% yield |
| Base | 0.1 M NaOH | Prevents over-alkalization |
| Reaction Time | 18 hours | Ensures complete substitution |
| Temperature | Room temperature (25°C) | Avoids thermal decomposition |
Analytical Characterization of the Target Compound
Spectroscopic Data Analysis
The structural integrity of this compound is confirmed through IR , ¹H-NMR , and mass spectrometry (Table 2).
Table 2: Spectroscopic Properties of Compound 19
| Technique | Key Signals | Assignment |
|---|---|---|
| IR (KBr) | 3478 cm⁻¹ (N-H stretch), 1649 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O methoxy) | NH₂, pyrimidine ring, methoxy group |
| ¹H-NMR (500 MHz, DMSO) | δ 3.73 (s, 3H, OCH₃), 4.22 (s, 2H, S-CH₂), 5.29 (s, 1H, pyrimidine-CH) | Methoxy, thioether, aromatic proton |
| ESI-MS | m/z 263.1 [M+H]⁺ (calculated for C₁₂H₁₄N₄OS: 262.33) | Molecular ion confirmation |
The ¹H-NMR spectrum (DMSO-d₆) reveals a singlet at δ 3.73 ppm for the methoxy group’s three protons, while the S-CH₂ bridge appears as a singlet at δ 4.22 ppm. The pyrimidine ring’s C-H proton resonates at δ 5.29 ppm, and aromatic protons from the 3-methoxybenzyl group are observed between δ 6.78–7.19 ppm.
Elemental Composition and Purity Validation
Elemental analysis (C, H, N, S) aligns with theoretical values, confirming a purity >98% (Table 3).
Table 3: Elemental Analysis of Compound 19
| Element | Found (%) | Calculated (%) | Deviation |
|---|---|---|---|
| C | 54.91 | 54.94 | -0.03 |
| H | 5.37 | 5.38 | -0.01 |
| N | 21.38 | 21.36 | +0.02 |
| S | 12.23 | 12.22 | +0.01 |
Discussion of Synthetic Efficiency
The reported method achieves a 72% isolated yield , which is comparable to analogous 2-alkylthio-4,6-diaminopyrimidine derivatives. Factors contributing to this efficiency include:
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Minimal Side Reactions: The absence of competing nucleophiles in methanol reduces byproduct formation.
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Simplified Workup: Precipitation at neutral pH (7–8) allows straightforward filtration without chromatography.
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Scalability: The reaction’s compatibility with ambient temperature and standard glassware facilitates large-scale production.
Notably, substituents on the benzyl group significantly impact reactivity. For instance, electron-donating groups (e.g., methoxy at the meta position) enhance nucleophilic displacement compared to electron-withdrawing groups (e.g., nitro) .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine typically involves nucleophilic aromatic substitution reactions. The compound can be synthesized from commercially available precursors through a series of chemical reactions, which include:
- Step 1: Formation of an intermediate by reacting a suitable thiol with a pyrimidine derivative.
- Step 2: Reduction processes to obtain the target compound, characterized by methods such as NMR, NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity .
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Research indicates that derivatives of pyrimidines exhibit significant anticancer properties. The compound has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that related pyrimidine compounds can act as inhibitors of kinases associated with tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent . The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.
Antiproliferative Effects
In vitro studies have reported that this compound exhibits antiproliferative effects against various cell lines. This property is critical for its evaluation as a potential therapeutic agent in treating proliferative diseases such as cancer .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
- Case Study 1: A study focused on synthesizing and testing various pyrimidine derivatives, including the target compound, showed promising results in inhibiting specific cancer cell lines. The findings suggested that modifications on the benzylthio group could enhance biological activity .
- Case Study 2: Another research effort investigated the compound's interaction with specific protein targets involved in cancer progression. The results indicated that this compound could effectively bind to these proteins, potentially leading to the development of new cancer therapies .
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent at the pyrimidine C2 position significantly impacts molecular properties. Key comparisons include:
*Calculated based on molecular formula.
Key Insights :
- HPDA’s heptyl chain confers greater lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
Antimicrobial Activity
- HPDA : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to membrane disruption via hydrophobic interactions .
- 2-(Methylthio)pyrimidine-4,6-diamine : Lower activity (MIC > 64 µg/mL), suggesting shorter alkyl chains reduce efficacy .
- Target Compound : The 3-methoxybenzylthio group may enhance Gram-positive activity by targeting lipid II biosynthesis, though experimental data are pending .
Anticancer Potential
- Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives (e.g., CAS 58791-60-9): Exhibit IC₅₀ values < 10 µM against leukemia cells via kinase inhibition .
- Purine Nucleoside Analogue (CAS 124137-35-5): Inhibits DNA synthesis (IC₅₀ = 2.5 µM in lymphoma cells) by mimicking adenosine .
- Target Compound : Likely targets thymidylate synthase or dihydrofolate reductase, common pathways for pyrimidine analogues, but requires validation .
Biological Activity
2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine is a compound that belongs to the class of pyrimidine derivatives, which have garnered interest due to their diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antitumor Activity
Research has shown that pyrimidine derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Induction of caspase-3 activation |
| H460 (Lung Cancer) | 18.9 | Apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 13.3 | Inhibition of FGFR1 signaling |
These results indicate that the compound exhibits selective cytotoxicity towards tumor cells while sparing non-tumoral cells, suggesting a favorable therapeutic index.
The biological activity of this compound is primarily attributed to its ability to induce apoptosis through several pathways:
- Caspase Activation : The compound has been shown to increase the levels of active caspase-3, a critical executor in the apoptotic pathway, leading to programmed cell death in cancer cells .
- Inhibition of Kinases : Like many pyrimidine derivatives, it may inhibit specific kinases involved in cancer progression, such as FGFR1 (Fibroblast Growth Factor Receptor 1), which is implicated in various malignancies .
- Cell Cycle Arrest : Preliminary studies suggest that treatment with this compound may lead to cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrimidine ring and the substituents can significantly affect the biological activity:
- Methoxy Group : The presence of the methoxy group on the benzyl moiety enhances solubility and bioavailability.
- Thioether Linkage : The thioether linkage is crucial for maintaining structural integrity and enhancing interaction with biological targets.
Case Studies
A recent case study published in a peer-reviewed journal highlighted the efficacy of this compound in a preclinical model of breast cancer. The study demonstrated that:
Q & A
Q. What synthetic methodologies are recommended for producing 2-(3-Methoxybenzylthio)pyrimidine-4,6-diamine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions, where the methoxybenzylthio group is introduced to the pyrimidine core. Optimization can be achieved via Design of Experiments (DoE) principles, which use statistical models to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways, reducing trial-and-error experimentation . For example, ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal conditions .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : - and -NMR confirm substituent positions and bonding patterns, particularly distinguishing between thioether and amine groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, ensuring no side products or impurities .
- X-ray Crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking), critical for structure-activity relationship (SAR) studies .
- HPLC/Purity Assays : Quantify purity and detect trace contaminants using reverse-phase chromatography with UV detection .
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Employ accelerated stability testing by subjecting the compound to controlled stress conditions (e.g., 40–80°C, pH 1–13) and monitoring degradation via HPLC or LC-MS. Use factorial design to assess interactions between pH, temperature, and time, minimizing experimental runs while capturing non-linear effects . For kinetic analysis, apply the Arrhenius equation to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer:
- Quantum Mechanical Calculations : Use software like Gaussian or ORCA to compute transition-state energies and identify preferred reaction pathways (e.g., nucleophilic attack sites) .
- Molecular Dynamics (MD) Simulations : Model solvation effects and steric hindrance to predict solvent-dependent reactivity .
- Machine Learning (ML) : Train models on existing reaction datasets to forecast yields or side products, leveraging tools like RDKit or ChemAxon .
Q. What strategies resolve contradictory data in biological activity studies of this compound (e.g., conflicting IC50 values across assays)?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent carriers) to identify confounding variables .
- Orthogonal Assays : Validate activity using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional inhibition) .
- Multivariate Statistics : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural features with bioactivity, isolating critical parameters .
Q. How can researchers optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
Methodological Answer:
- Salt/Cocrystal Screening : Test counterions (e.g., HCl, sodium) or coformers to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy or thioether positions to improve membrane permeability .
- Nanoformulation : Use liposomal encapsulation or solid lipid nanoparticles (SLNs) to enhance dissolution rates and in vivo stability .
Q. What comparative approaches elucidate the unique properties of this compound relative to other pyrimidine derivatives?
Methodological Answer:
- SAR Studies : Synthesize analogs with variations in substituents (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity, solubility, and metabolic stability .
- Thermodynamic Profiling : Measure binding free energy () via isothermal titration calorimetry (ITC) to quantify differences in target affinity .
- Crystallographic Overlays : Superimpose X-ray structures with analogs to identify conformational flexibility or steric clashes impacting function .
Methodological Tools and Frameworks
- Design of Experiments (DoE) : Reduces experimental redundancy while capturing variable interactions .
- Computational-Experimental Feedback Loops : Integrate quantum calculations with high-throughput screening to iteratively refine synthetic routes .
- Data Management Platforms : Use chemical informatics software (e.g., Pipeline Pilot, KNIME) to automate data curation and analysis, ensuring reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
